molecular formula C11H13ClN2S B5490646 1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5490646
M. Wt: 240.75 g/mol
InChI Key: PKFHFXOGUXPKIY-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a compound that features a pyridine ring and a thiophene ring connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine typically involves the reaction of pyridin-2-ylmethanamine with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • Thieno[2,3-b]pyridine derivatives
  • N-(pyridin-2-yl)amides

Uniqueness

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine is unique due to its combination of a pyridine ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;/h1-7,12H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFHFXOGUXPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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